molecular formula C8H7N3O7 B12599098 Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- CAS No. 647021-95-2

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-

Katalognummer: B12599098
CAS-Nummer: 647021-95-2
Molekulargewicht: 257.16 g/mol
InChI-Schlüssel: GNRJOQOGPYGECD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with acetyloxy and amino groups, along with two nitro groups at the 2 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- typically involves nitration of phenol followed by acetylation and amination. The nitration process introduces nitro groups at the 2 and 6 positions of the phenol ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step involves reacting the nitrated phenol with acetic anhydride in the presence of a catalyst such as pyridine. Finally, the amino group is introduced through a reaction with an appropriate amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amino derivatives, and halogenated phenols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The presence of nitro groups enhances its reactivity, making it a potent compound in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is unique due to the presence of both acetyloxy and amino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

647021-95-2

Molekularformel

C8H7N3O7

Molekulargewicht

257.16 g/mol

IUPAC-Name

(4-hydroxy-3,5-dinitroanilino) acetate

InChI

InChI=1S/C8H7N3O7/c1-4(12)18-9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,9,13H,1H3

InChI-Schlüssel

GNRJOQOGPYGECD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)ONC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.